mcK6A1

Alzheimer's disease amyloid-β inhibition peptide macrocyclization

mcK6A1 is a RosettaDesign-optimized macrocyclic peptide that selectively binds the 16KLVFFA21 segment of Aβ42. Its pre-organized β-strand conformation eliminates the entropy penalty of linear peptides, delivering 7–10× lag-time extension at 0.2 molar equivalence. Unlike broad-spectrum polyphenols, mcK6A1 does not inhibit α-synuclein or tau, ensuring Aβ-specific readouts in co-expression models. It rescues PC-12 cells from Aβ42 cytotoxicity at 0.2:1 molar ratio without intrinsic toxicity. The ~10-fold potency gain over linear K6A1 makes it an essential benchmark for macrocyclization strategy evaluation. Ideal for ThT kinetics, TEM, and native gel assays requiring low inhibitor-to-Aβ ratios.

Molecular Formula C71H99N17O16
Molecular Weight 1446.6 g/mol
Cat. No. B15615705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamemcK6A1
Molecular FormulaC71H99N17O16
Molecular Weight1446.6 g/mol
Structural Identifiers
InChIInChI=1S/C71H99N17O16/c1-39(2)33-54-66(98)84-57(36-43-38-78-51-16-6-5-13-47(43)51)68(100)83-56(35-42-21-26-46(91)27-22-42)67(99)80-52(17-7-9-29-72)63(95)76-31-12-15-50(75)62(94)88-87-60(92)48-37-44(23-28-58(48)104-4)79-70(102)71(103)81-53(18-8-10-30-73)65(97)82-55(34-41-19-24-45(90)25-20-41)64(96)77-32-11-14-49(74)61(93)86-59(40(3)89)69(101)85-54/h5-6,13,16,19-28,37-40,49-50,52-57,59,78,89-91H,7-12,14-15,17-18,29-36,72-75H2,1-4H3,(H,76,95)(H,77,96)(H,79,102)(H,80,99)(H,81,103)(H,82,97)(H,83,100)(H,84,98)(H,85,101)(H,86,93)(H,87,92)(H,88,94)/t40-,49+,50+,52+,53+,54+,55+,56+,57+,59+/m1/s1
InChIKeyYMXFOJRSMXABDW-PHOGGOAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

mcK6A1 Procurement Guide: Macrocyclic Peptide Inhibitor of Amyloid-β Aggregation for Alzheimer's Research


mcK6A1 is a structure-based, RosettaDesign-optimized macrocyclic peptide inhibitor that selectively binds the 16KLVFFA21 segment of Aβ42 and suppresses both oligomer and fibril formation [1]. It is a cyclic peptide (C71H99N17O16, MW 1446.65) constrained into a β-strand conformation via a chemical scaffold, a modification that distinguishes it from linear peptide alternatives [1]. Its primary application domain is Alzheimer's disease and amyloid-related disorder research [1].

Why mcK6A1 Cannot Be Replaced by Generic Aβ Aggregation Inhibitors: The Case for Macrocyclic Constraint and Segment-Specific Targeting


Generic substitution with linear KLVFF-derived peptides or broad-spectrum polyphenols such as EGCG introduces two critical liabilities: (i) linear peptides lack the conformational pre-organization required for high-affinity β-strand pairing, forcing an entropy penalty upon binding and weakening potency [1]; (ii) small-molecule polyphenols like EGCG promiscuously inhibit aggregation of multiple amyloid proteins (α-synuclein, tau) and can paradoxically promote Aβ42 aggregation rates at higher stoichiometric ratios, whereas mcK6A1 demonstrates sequence-level specificity for its intended target segment [1]. The macrocyclic scaffold and RosettaDesign-optimized sequence of mcK6A1 jointly deliver a differentiated inhibition profile that does not generalize to in-class alternatives lacking these features [1].

Quantitative Differentiation Evidence for mcK6A1: Head-to-Head and Cross-Study Comparator Data


Macrocyclic Constraint Confers ~10-Fold Potency Gain Over Linear K6A1 Peptide

In a direct head-to-head comparison, the macrocycle-constrained mcK6A1 was approximately 10 times more potent than its linear counterpart K6A1 in prolonging the lag time of Aβ42 aggregation, as measured by Thioflavin T (ThT) fluorescence assay [1]. The linear peptide K6A1 (sequence TLWYK) was predominantly unstructured in solution, requiring a conformational change to form an extended β-strand upon binding, thereby incurring an entropy penalty. The chemical scaffold in mcK6A1 pre-organizes the peptide into the β-strand conformation, eliminating this penalty and substantially enhancing inhibitory potency [1].

Alzheimer's disease amyloid-β inhibition peptide macrocyclization

Sub-Stoichiometric Inhibition: 7–10-Fold Lag Time Increase at 0.2 Molar Equivalence

mcK6A1, along with mcG6A1 and mcG6A2, produced a 7–10-fold increase in the lag time of Aβ42 aggregation when present at a sub-stoichiometric concentration of only 0.2 molar equivalents relative to the Aβ42 monomer [1]. This contrasts with many linear peptide inhibitors (e.g., KLVFF-based peptides) that typically require molar ratios of 1:1 or higher (inhibitor:Aβ42) to achieve comparable inhibition [2]. The dose-dependent nature of the inhibition was confirmed across a range of inhibitor concentrations [1].

Aβ42 fibrillization sub-stoichiometric inhibition ThT kinetics

Selective Inhibition of Aβ42 Over Aβ40: Differential Potency Defines Target Preference

mcK6A1, which targets the 16KLVFFA21 segment present in both Aβ42 and Aβ40, exhibited dose-dependent inhibition of both species. However, its inhibitory efficiency on Aβ40 was measurably weaker than on Aβ42 [1]. This differential was attributed to the distinct roles of the 16KLVFFA21 segment in Aβ42 versus Aβ40 aggregation nucleation [1]. In contrast, mcG6A1 and mcG6A2, which target the C-terminal 37GGVVIA42 segment exclusive to Aβ42, showed strong inhibition of Aβ42 but negligible inhibition of Aβ40 [1]. This positions mcK6A1 as the only compound in this macrocyclic series that inhibits both Aβ species while retaining a preference for the more pathogenic Aβ42 [1].

Aβ species selectivity Aβ42 vs Aβ40 C-terminal targeting

Sequence-Specific Targeting Confers Selectivity Over Non-Aβ Amyloid Proteins

The designed macrocyclic peptides, including mcK6A1, were tested against other amyloidogenic proteins and showed no inhibition of α-synuclein or the K19 variant of tau aggregation [1]. This contrasts with broad-spectrum small-molecule inhibitors such as EGCG and methylene blue, which have been reported to interfere with amyloid aggregation of multiple unrelated proteins [1]. The sequence specificity stems from the RosettaDesign approach, which optimizes side-chain interactions exclusively for the target segment 16KLVFFA21 of Aβ [1].

amyloid selectivity α-synuclein tau off-target profiling

Reduction of Aβ42 Cytotoxicity in PC-12 Cells at 0.2:1 Inhibitor-to-Aβ42 Molar Ratio

In an MTT-based cell viability assay using PC-12 neuronal cells, the designed macrocyclic peptides (including mcK6A1) significantly reduced Aβ42-induced cytotoxicity even at a molar ratio of inhibitor to Aβ42 as low as 0.2:1 [1]. The macrocyclic peptides themselves showed negligible intrinsic toxicity to PC-12 cells under the same assay conditions [1]. This cytoprotection was observed after 16 h of pre-incubation of Aβ42 (5 μM) with inhibitors, followed by 24 h exposure to PC-12 cells [1].

neuroprotection Aβ cytotoxicity MTT assay PC-12 cells

RosettaDesign-Optimized Binding Interface: Predicted Binding Energy of −16 kcal/mol

The K6A1 sequence (TLWYK) was computationally designed using RosettaDesign to maximize interaction with the 16KLVFFA21 template of Aβ42, yielding a predicted binding energy of −16 kcal/mol, a buried surface area of 280 Ų, and a shape complementarity score (Sc) of 0.65 [1]. Among the five designed peptides in the study, K6A1 had the second-most favorable predicted binding energy (after G6A1 at −19 kcal/mol) [1]. This computational design origin distinguishes mcK6A1 from empirically derived peptide inhibitors such as KLVFF, which are simply fragments of the Aβ sequence without optimized side-chain interactions [1].

computer-aided drug design RosettaDesign binding energy prediction

Optimal Application Scenarios for mcK6A1 in Academic and Industrial Research


Sub-Stoichiometric Inhibition of Aβ42 Fibrillization in Biophysical Studies

When experimental designs require potent inhibition of Aβ42 aggregation at low inhibitor concentrations to minimize solvent effects or compound interference, mcK6A1 delivers a 7–10-fold increase in lag time at just 0.2 molar equivalence [1]. This makes it suitable for ThT kinetic assays, TEM morphology studies, and native gel electrophoresis experiments where high inhibitor-to-Aβ ratios would confound interpretation [1].

Differential Investigation of Aβ42 vs Aβ40 Aggregation Pathways

mcK6A1 is the only macrocyclic inhibitor in the Lu et al. (2019) series that inhibits both Aβ42 and Aβ40, with measurably weaker potency on Aβ40 [1]. This property enables experiments that require simultaneous modulation of both Aβ species while maintaining the ability to detect species-specific aggregation differences, such as comparing nucleation mechanisms or testing the hypothesis that Aβ42 and Aβ40 employ distinct aggregation pathways [1].

Aβ-Specific Cellular Toxicity Rescue Without Off-Target Amyloid Interference

In PC-12 neuronal cell models, mcK6A1 rescues Aβ42-induced cytotoxicity at a 0.2:1 molar ratio without intrinsic toxicity [1]. Critically, mcK6A1 does not inhibit α-synuclein or tau aggregation, unlike broad-spectrum inhibitors such as EGCG [1]. This selectivity is essential for cellular models co-expressing or co-treated with multiple amyloidogenic proteins, where Aβ-specific readouts are required without confounding effects on other aggregation pathways [1].

Structure-Based Inhibitor Development and Macrocyclization Benchmarking

The ~10-fold potency gain of mcK6A1 over linear K6A1 provides a well-characterized benchmark for evaluating macrocyclization strategies in peptide inhibitor design [1]. Researchers developing novel constrained peptide inhibitors can use mcK6A1 as a reference compound to quantify the contribution of backbone pre-organization to inhibitory potency, supported by the published RosettaDesign parameters (−16 kcal/mol predicted binding energy, 280 Ų buried area, Sc 0.65) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for mcK6A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.